Dimethyl 5-bromoisophthalate
Overview
Description
Dimethyl 5-bromoisophthalate is an organic compound with the molecular formula C10H9BrO4. It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and a bromine atom is substituted at the 5-position of the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
Dimethyl 5-bromoisophthalate is a chemical compound with the empirical formula C10H9BrO4 The primary targets of this compound are currently not well-documented in the literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Spillage is unlikely to penetrate soil . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-bromoisophthalate can be synthesized from 5-bromoisophthalic acid. The typical preparation involves esterification of 5-bromoisophthalic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions for several hours. After completion, the reaction mixture is neutralized with sodium bicarbonate, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-bromoisophthalate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic substitution: Corresponding substituted isophthalates.
Reduction: 5-bromoisophthalic alcohol.
Hydrolysis: 5-bromoisophthalic acid.
Scientific Research Applications
Dimethyl 5-bromoisophthalate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the preparation of biologically active compounds and as a probe in biochemical studies.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Dimethyl 5-bromoisophthalate can be compared with other similar compounds such as:
Dimethyl 5-chloroisophthalate: Similar structure but with a chlorine atom instead of bromine.
Dimethyl 5-iodoisophthalate: Contains an iodine atom instead of bromine.
Dimethyl isophthalate: Lacks the halogen substitution on the benzene ring.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can participate in various substitution reactions more readily compared to chlorine or iodine .
Properties
IUPAC Name |
dimethyl 5-bromobenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJINGKSNJNXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068667 | |
Record name | Dimethyl 5-bromoisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51760-21-5 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51760-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051760215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl 5-bromoisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 5-bromoisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dimethyl 5-bromoisophthalate in the synthesis of tetrafunctional initiators for cationic polymerization?
A: this compound (DMBI) serves as a crucial building block in the synthesis of 3,3′,5,5′-Tetrakis(2-chloro-2-propyl)biphenyl (BPTCC), a tetrafunctional initiator for the cationic polymerization of isobutylene []. The synthesis involves a key coupling reaction where two molecules of DMBI are joined together using nickel dibromide bis(triphenylphosphine) and zinc in the presence of a base []. This coupling reaction is essential for achieving the desired tetrafunctionality in the final initiator molecule.
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